molecular formula C8H5BrO3 B1377244 6-Bromo-3-hydroxy-1,3-dihydro-2-benzofuran-1-one CAS No. 1225206-60-9

6-Bromo-3-hydroxy-1,3-dihydro-2-benzofuran-1-one

Cat. No.: B1377244
CAS No.: 1225206-60-9
M. Wt: 229.03 g/mol
InChI Key: FGBSHOWTOFSDAZ-UHFFFAOYSA-N
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Description

6-Bromo-3-hydroxy-1,3-dihydro-2-benzofuran-1-one (CAS 102126-71-6) is a brominated benzofuranone derivative of significant interest in organic synthesis and medicinal chemistry research . Benzofuran scaffolds are recognized as privileged structures in drug discovery due to their wide presence in biologically active molecules and natural products . This compound features a benzofuran core—a benzene ring fused to a furanone—substituted with a bromo group and a hydroxy group, making it a versatile intermediate for further chemical functionalization. Researchers value benzofuran derivatives for their diverse pharmacological properties. Studies on similar structures have demonstrated a broad spectrum of strong biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These compounds are frequently investigated as potential lead compounds for developing new therapeutic agents . As such, this compound serves as a critical building block for synthesizing novel compounds for biological screening and structure-activity relationship (SAR) studies. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-bromo-3-hydroxy-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrO3/c9-4-1-2-5-6(3-4)8(11)12-7(5)10/h1-3,7,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGBSHOWTOFSDAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)OC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-hydroxy-1,3-dihydro-2-benzofuran-1-one typically involves the bromination of 3-hydroxy-2-benzofuran-1-one. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The reaction conditions usually involve maintaining the temperature at room temperature or slightly elevated temperatures to ensure the selective bromination at the 6th position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-hydroxy-1,3-dihydro-2-benzofuran-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction Reactions: The compound can undergo reduction to form the corresponding alcohol or alkane.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.

    Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction Reactions: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Formation of 6-substituted derivatives such as 6-azido, 6-thio, or 6-alkoxy derivatives.

    Oxidation Reactions: Formation of 3-keto-2-benzofuran-1-one or 3-carboxy-2-benzofuran-1-one.

    Reduction Reactions: Formation of 3-hydroxy-2-benzofuran-1-ol or 3-hydroxy-2-benzofuran-1-ane.

Scientific Research Applications

Biological Activities

Recent studies have highlighted the potential biological activities of 6-Bromo-3-hydroxy-1,3-dihydro-2-benzofuran-1-one, particularly in the fields of pharmacology and medicinal chemistry.

Antimicrobial Activity

Research indicates that benzofuran derivatives exhibit significant antimicrobial properties. For instance:

  • Antibacterial Effects : Compounds similar to this compound have shown activity against various Gram-positive and Gram-negative bacteria. Studies report minimum inhibitory concentrations (MIC) ranging from 50 to 200 μg/mL against specific bacterial strains .
  • Antifungal Properties : Some derivatives demonstrate antifungal activity against Candida species, with MIC values around 100 μg/mL . The mechanism often involves disruption of fungal cell wall synthesis or interference with metabolic pathways.

Anticancer Potential

Benzofuran derivatives have been investigated for their anticancer properties. They may act by:

  • Inhibiting Topoisomerases : These enzymes are crucial for DNA replication and repair; their inhibition can lead to cancer cell death .
  • Modulating Signaling Pathways : Compounds can interact with various cellular receptors and kinases, affecting cell proliferation and apoptosis.

Applications in Drug Development

The unique structure of this compound makes it a valuable scaffold for drug design. Its ability to undergo various chemical transformations allows for the development of novel therapeutic agents targeting multiple diseases.

Case Studies

  • Antimicrobial Agents Development : A study synthesized several halogenated benzofuran derivatives that exhibited enhanced antimicrobial activity compared to their non-halogenated counterparts. These findings suggest that halogenation may improve the efficacy of the compounds against resistant strains .
  • Cancer Therapeutics : Research into benzofuran derivatives has led to the identification of compounds that selectively inhibit cancer cell growth while sparing normal cells. These compounds are being explored as potential leads for new anticancer drugs .

Summary Table of Biological Activities

Activity TypeTarget Organisms/CellsMIC (µg/mL)Reference
AntibacterialGram-positive bacteria50 - 200
AntifungalCandida albicans100
AnticancerVarious cancer cell linesVaries

Mechanism of Action

The mechanism of action of 6-Bromo-3-hydroxy-1,3-dihydro-2-benzofuran-1-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of enzymes or receptors involved in various biological processes. For example, it may inhibit the activity of topoisomerase enzymes, leading to the disruption of DNA replication and cell division in cancer cells. Additionally, it may interact with microbial cell membranes, leading to cell lysis and death.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 6-Bromo-3-hydroxy-1,3-dihydro-2-benzofuran-1-one with structurally related benzofuran derivatives, highlighting substituents, molecular properties, and key research findings.

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications References
This compound C6: Br; C3: OH Presumed C₈H₅BrO₃ ~229.03* Potential intermediate for chiral synthesis; hydroxyl group enhances hydrogen-bonding capacity.
6-Bromobenzofuran-3(2H)-one C6: Br; C3: Ketone C₈H₅BrO₂ 213.03 Used in Suzuki-Miyaura coupling reactions; lacks hydroxyl group, reducing polarity.
(3E)-3-[Bromo(phenyl)methylene]isobenzofuran-1-one C3: Bromophenylmethylene C₁₅H₉BrO₂ 301.14 Bulky substituent increases steric hindrance; used in photodynamic therapy studies.
4-Chloro-7-hydroxy-1,3-dihydro-2-benzofuran-1-one C4: Cl; C7: OH C₈H₅ClO₃ 184.58 Chlorine substituent alters electronic properties; studied for antioxidant activity.
Methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate Multiple Br and acetyl groups; C2: Me C₁₄H₁₁Br₃O₅ 488.96 High halogen content enhances electrophilicity; used in halogenation reaction studies.
(+)-6-Bromo-3-phenyl-1,3-dihydro-2-benzofuran-1-one C6: Br; C3: Phenyl C₁₄H₉BrO₂ 289.13 Chiral synthesis via Ru/Me-BIPAM catalyst; enantiomeric excess (96% ee) demonstrated.
5-[(2-Bromo-6-methylpyridin-3-yl)methoxy]-1,3-dihydro-2-benzofuran-1-one C5: Pyridinylmethoxy C₁₅H₁₃BrNO₃ 334.18 Nitrogen-containing substituent enhances solubility; explored in kinase inhibitor research.

*Note: Molecular weight estimated based on structural analogy to 6-Bromobenzofuran-3(2H)-one (C₈H₅BrO₂, MW 213.03) with added hydroxyl group.

Key Findings from Comparative Analysis:

Chlorine substituents (e.g., in 4-Chloro-7-hydroxy-1,3-dihydro-2-benzofuran-1-one) reduce molecular weight compared to brominated analogs but may decrease reactivity due to weaker leaving-group ability .

Steric and Electronic Modifications :

  • Bulky groups like bromophenylmethylene in (3E)-3-[Bromo(phenyl)methylene]isobenzofuran-1-one introduce steric hindrance, altering reaction pathways in cross-coupling reactions .
  • Chiral centers (e.g., in (+)-6-Bromo-3-phenyl-1,3-dihydro-2-benzofuran-1-one) enable enantioselective synthesis, critical for pharmaceutical applications .

Applications in Drug Discovery :

  • Pyridinylmethoxy derivatives (e.g., 5-[(2-Bromo-6-methylpyridin-3-yl)methoxy]-1,3-dihydro-2-benzofuran-1-one) are explored as kinase inhibitors due to improved solubility and target engagement .
  • Halogenated acetyl groups (e.g., in methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate) serve as intermediates in agrochemical synthesis .

Biological Activity

Overview

6-Bromo-3-hydroxy-1,3-dihydro-2-benzofuran-1-one is a compound belonging to the benzofuran family, characterized by a bromine atom at the 6th position and a hydroxyl group at the 3rd position. This unique structure contributes to its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The compound's synthesis typically involves bromination of 3-hydroxy-2-benzofuran-1-one, utilizing reagents like bromine or N-bromosuccinimide in various solvents.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values reveal its potency:

Microorganism MIC (mg/mL)
Staphylococcus aureus0.0048
Escherichia coli0.0195
Candida albicans0.039
Bacillus mycoides0.0048

These results suggest that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi .

Anticancer Activity

The mechanism of action for the anticancer properties of this compound involves inhibition of topoisomerase enzymes, which are crucial for DNA replication and cell division. By disrupting these processes, the compound shows potential in cancer treatment applications. Studies have indicated that it can lead to apoptosis in cancer cells, highlighting its therapeutic promise.

Case Studies

Case Study 1: Antimicrobial Evaluation
In a study assessing the antimicrobial effects of various benzofuran derivatives, this compound was compared with non-brominated analogs. The results indicated that bromination significantly enhanced antimicrobial efficacy, with lower cytotoxicity observed compared to its precursors .

Case Study 2: Anticancer Research
An investigation into the anticancer effects involved administering varying doses of this compound to cancer cell lines in vitro. The findings showed a dose-dependent reduction in cell viability, with IC50 values indicating effective concentrations for therapeutic use .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound inhibits topoisomerase enzymes, disrupting DNA replication.
  • Membrane Interaction : It interacts with microbial membranes leading to cell lysis.
  • Reactive Oxygen Species (ROS) Generation : Induces oxidative stress in cancer cells, promoting apoptosis.

Comparison with Similar Compounds

When compared to other benzofuran derivatives, such as 6-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine and other halogenated benzofurans, 6-Bromo-3-hydroxy exhibits unique reactivity and biological activity due to its specific functional groups.

Compound Name Biological Activity
6-Bromo-3-hydroxy-1,3-dihydro-2-benzofuranAntimicrobial, Anticancer
6-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazineModerate Antimicrobial
Non-brominated benzofuransLower Antimicrobial Activity

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-3-hydroxy-1,3-dihydro-2-benzofuran-1-one
Reactant of Route 2
6-Bromo-3-hydroxy-1,3-dihydro-2-benzofuran-1-one

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